molecular formula C18H30N2O B1299295 (2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 626213-00-1

(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B1299295
CAS No.: 626213-00-1
M. Wt: 290.4 g/mol
InChI Key: IXSBXJAOUMNUOC-UHFFFAOYSA-N
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Description

(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is an organic compound that combines the structural features of both an ethoxybenzyl group and a tetramethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 2-ethoxybenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The ethoxybenzyl group can interact with hydrophobic pockets in proteins, while the tetramethylpiperidinyl group can provide steric hindrance, affecting the binding affinity and specificity. The compound may modulate various biochemical pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzyl alcohol: Shares the ethoxybenzyl group but lacks the piperidinyl moiety.

    2,2,6,6-Tetramethylpiperidine: Contains the piperidinyl group but lacks the ethoxybenzyl moiety.

Uniqueness

(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to the combination of both the ethoxybenzyl and tetramethylpiperidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-6-21-16-10-8-7-9-14(16)13-19-15-11-17(2,3)20-18(4,5)12-15/h7-10,15,19-20H,6,11-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSBXJAOUMNUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2CC(NC(C2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174776
Record name N-[(2-Ethoxyphenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626213-00-1
Record name N-[(2-Ethoxyphenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626213-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Ethoxyphenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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